molecular formula C20H13N3O2 B1667441 Bisindolylmaleimide IV CAS No. 119139-23-0

Bisindolylmaleimide IV

Cat. No. B1667441
M. Wt: 327.3 g/mol
InChI Key: DQYBRTASHMYDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisindolylmaleimide IV (BIM IV) is a cell-permeable inhibitor of protein kinase C (PKC) with IC50 values reported to range from 0.10 to 0.55 µM . It was designed to be more discriminative than its parent compound, the non-selective PKC inhibitor, staurosporine .


Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like . Synthetic endeavours within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide IV is C20H13N3O2 .


Chemical Reactions Analysis

Bisindolylmaleimides (BIMs) are widely recognised for their activity against protein kinases and from a synthetic perspective can be highly functionalised or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .


Physical And Chemical Properties Analysis

Bisindolylmaleimide IV is a dark orange solid powder . It is soluble in methanol at 10 mg/mL . The molecular weight of Bisindolylmaleimide IV is 327.34 .

Scientific Research Applications

Bisindolylmaleimides in Anti-Cancer Therapy

Bisindolylmaleimide derivatives, including Bisindolylmaleimide IV, are primarily recognized as protein kinase C (PKC) inhibitors. They exhibit a range of biological effects that are both PKC-dependent and independent. These effects include the reversal of multidrug resistance (MDR), modulation of Wnt signaling, and potent proapoptotic properties, particularly in cancer therapy. Bisindolylmaleimides have been shown to repress uncontrolled proliferation and restore sensitivity to chemotherapy, aiding in the eradication of cancer cells (Pająk et al., 2008).

Facilitation of Apoptosis

Bisindolylmaleimide IX, a closely related compound, has been studied for its ability to enhance tumor necrosis factor (TNF) receptor family-mediated apoptosis in lymphoid and dendritic cells, as well as in human prostatic carcinoma cell lines. This property is attributed to its role as an inhibitor of transcription and its ability to induce caspase activity in combination with apoptosis-inducing ligands (Rokhlin et al., 2002).

Proteome-wide Identification of Targets

Bisindolylmaleimide compounds have been used extensively to study the roles of PKC family enzymes in cellular signal transduction. A proteomics approach has identified several known and previously unknown enzyme targets affected by these compounds, including protein kinases and non-protein kinases (Brehmer et al., 2004).

Synergy in T Cell Apoptosis

In the context of multiple sclerosis, bisindolylmaleimide has been shown to enhance CD95-mediated T cell apoptosis. This property makes it a candidate for modulating T cell apoptosis, although more potent substances may be required for effective immunological control over auto-reactive T cells (Wendling et al., 2000).

Inhibition of Voltage-dependent K+ Currents

Bisindolylmaleimide I has been found to inhibit voltage-dependent K(+) currents in rat mesenteric arterial smooth muscle cells, suggesting a potential role in modulating smooth muscle cell activity (Kim et al., 2004).

Autophagy and Apopt

osis in Hepatocarcinoma CellsStudies on Bisindolylmaleimide alkaloid BMA-155Cl have shown that it can induce autophagy and apoptosis in human hepatocarcinoma HepG-2 cells. This process involves the NF-κB p65 pathway, suggesting that this compound could be a potential candidate for anti-cancer drug development (Sun et al., 2017).

Interaction with Calmodulin Protein

Research has demonstrated that Bisindolylmaleimide compounds, including Bisindolylmaleimide IV, can bind to calmodulin protein, potentially inhibiting its activity. This interaction has implications for drug development, particularly in the context of cancer treatment (Sosa-Peinado et al., 2022).

Inhibition of Vascular Endothelial Cell Proliferation

Novel bisindolylmaleimides have been synthesized and tested for their antiproliferative activities, particularly on vascular endothelial cells. Certain derivatives have shown selective activity, indicating potential therapeutic applications in controlling abnormal vascular growth (Braña et al., 2001).

Inhibition of T Lymphocyte Activation and Proliferation

Bisindolylmaleimide VIII has been studied for its effects on the activation and proliferation of murine T lymphocytes. It significantly inhibits the expression of activation antigens and suppresses proliferation, indicating its potential as an immunosuppressive agent (Mu Jing-jing, 2009).

Cytotoxic Activities Against Tumor Cell Lines

A variety of N-methyl-bisindolylmaleimides have been synthesized and evaluated for their inhibitory activities against tumor cell lines. Certain compounds within this series have displayed significant cytotoxic activities, suggesting their potential in cancer therapy (Wang et al., 2014).

Safety And Hazards

Bisindolylmaleimide IV is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . They are proposed and reported as possible inhibitors of calmodulin protein for the first time . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .

properties

IUPAC Name

3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYBRTASHMYDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152324
Record name Bisindolylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide IV

CAS RN

119139-23-0
Record name Arcyriarubin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119139-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISINDOLYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of indole-3-acetamide (1.00 g, 5.74 mmol) and methyl indolyl-3-glyoxylate (1.28 g, 6.30 mmole) in THF (10 mL) was treated with a 1 molar solution of potassium tert-butoxide in THF (17.2 mL, 17.2 mmol) at room temperature under N2. The resultant dark reaction mixture was stirred 3 hrs. at room temperature and was then treated with concentrated (37%) HCl (8 mL) allowing the reaction to exotherm. The reaction was worked up extractively using EtOAc (125 mL), water (2×100 mL), brine (25 ml) and the organic layer dried (MgSO4) and solvent removed in vacuo to give a solid that was purified by flash chromatography using a gradient of 2:1 to 1:1 hexanes:EtOAc to give 2.04 g (100%) of arcyriarubin A [1.28 g (68%) when using glyoxylyl chloride]. 3,4-(3-indolyl-1H-pyrrole-2,5-dione could also be recrystallized from EtOH to give a stiochiometric ethanol monosolvate in high purity (>99%) and yield (88%). NMR. MS (FD) m/z=327 (M+, 100%). Analytical calculated for C22H19N3O3C, 70.76; H, 5.13; N, 11.25. Found C, 70.97; H, 5.22; N, 11.12.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisindolylmaleimide IV
Reactant of Route 2
Bisindolylmaleimide IV
Reactant of Route 3
Reactant of Route 3
Bisindolylmaleimide IV
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bisindolylmaleimide IV
Reactant of Route 5
Reactant of Route 5
Bisindolylmaleimide IV
Reactant of Route 6
Reactant of Route 6
Bisindolylmaleimide IV

Citations

For This Compound
112
Citations
S Lazareno, A Popham, NJM Birdsall - European journal of pharmacology, 1998 - Elsevier
… The weakest compounds, bisindolylmaleimide IV and bisindolylmaleimide V, had K d values of 100 … receptors then bisindolylmaleimide IV may be the most appropriate inhibitor to use. …
Number of citations: 12 www.sciencedirect.com
M Mahata, NR Mahapatra, DT O'Connor… - Molecular …, 2002 - ASPET
… that bisindolylmaleimides I through III are the most potent nicotinic antagonists at the nicotinic cholinergic receptor in PC-12 cells (IC 50 ≤37 nM), whereas bisindolylmaleimide IV and V …
Number of citations: 9 molpharm.aspetjournals.org
IM Smith, N Hoshi - PLoS One, 2011 - journals.plos.org
… In contrast, an uncompetitive substrate inhibitor, bisindolylmaleimide IV, targets quiescent PKC and stabilizes PKC in the quiescent conformation, which generates slower activation and …
Number of citations: 26 journals.plos.org
PKT Pang, LW Kline - Regulatory peptides, 1998 - Elsevier
… The present study demonstrated that calphostin C and bisindolylmaleimide IV, both blockers of protein kinase C, significantly reduced tension, Rp-adenosine 3′, 5′-cyclic …
Number of citations: 11 www.sciencedirect.com
A Minges, G Groth - Plos one, 2017 - journals.plos.org
… The mean activity from three experiments relative to the control is plotted for bisindolylmaleimide IV (a), Go6983 (b), indirubin-3’-monoxime (c), 6-bromoindirubin-3’-monoxime (d), ABT-…
Number of citations: 9 journals.plos.org
DL Hassenzahl, NK Yorgey, MD Keedy… - Journal of Comparative …, 2001 - Springer
… , in guinea pig gallbladder strips, PACAP-induced tension is mediated by protein kinase C PKC) and can be blocked by the PKC inhibitors calphostin C and bisindolylmaleimide IV Bis IV…
Number of citations: 21 link.springer.com
EHM Kerkvliet, IDC Jansen, W Beertsen… - Modulation of fibroblast … - dare.uva.nl
… Staurosporine, protein kinase A inhibitor [622] amide, bisindolylmaleimide IV and herbimycin A were from Calbiochem (CalbiochemNovabiochem Corp., La Jolla, CA). All other …
Number of citations: 0 dare.uva.nl
K Toyota, T Sato, N Tatarazako, T Iguchi - Biology Open, 2017 - journals.biologists.com
… In this study, we demonstrated that a PKC inhibitor [bisindolylmaleimide IV (BIM)] application strongly suppressed male offspring induction in the short-day condition. Moreover, co-…
Number of citations: 14 journals.biologists.com
CM Gould, CE Antal, G Reyes, MT Kunkel… - Journal of Biological …, 2011 - ASBMB
… Consistent with results using pure proteins, treatment of cells with the competitive inhibitors Gö 6983 or bisindolylmaleimide I, but not the uncompetitive inhibitor bisindolylmaleimide IV, …
Number of citations: 43 www.jbc.org
JA DLUGOSZ, CI WHITESIDE - Diabetes, 1999 - go.gale.com
… Downregulation of PKC with chronic phorbol ester, inhibition of PKC with bisindolylmaleimide IV, inhibition of [Ca.sup.2+] release with BAPTA, and inhibition of tyrosine phosphorylation …
Number of citations: 0 go.gale.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.